5-Chloro-2-nitrophenol

Organic Synthesis Process Chemistry Dye Intermediate

5-Chloro-2-nitrophenol (CAS 611-07-4) synthesized via the aprotic polar solvent route ensures an isomer-free intermediate for dyestuff and pharma manufacturing. Its unique ortho-nitro/meta-chloro substitution dictates acidity (pKa ~6.08), redox behavior, and nucleophilic aromatic substitution—unlike generic chloronitrophenol blends. Procure this specific regioisomer to eliminate off-color dyes and unknown pharmacological impurities. Also suited as a model pollutant in AOP degradation studies and electrochemical sensor calibration.

Molecular Formula C6H4ClNO3
Molecular Weight 173.55 g/mol
CAS No. 611-07-4
Cat. No. B185284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrophenol
CAS611-07-4
Molecular FormulaC6H4ClNO3
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)[N+](=O)[O-]
InChIInChI=1S/C6H4ClNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
InChIKeyMZDBQSFPAMTTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitrophenol (CAS 611-07-4): Technical Baseline and Procurement Profile for a Chloronitrophenol Intermediate


5-Chloro-2-nitrophenol (CAS 611-07-4) is a disubstituted phenol with a chloro group at the 5-position and a nitro group at the 2-position relative to the hydroxyl [1]. This chloronitrophenol isomer is a yellow crystalline solid with a melting point of 41-43°C and a predicted pKa of 6.08 . It serves as a key intermediate in the synthesis of dyestuffs and pharmaceuticals, notably as a precursor to 5-chloro-2-aminophenol [2].

5-Chloro-2-nitrophenol Procurement: Why Regioisomeric Substitution Compromises Synthetic Utility and Analytical Reproducibility


Substituting 5-chloro-2-nitrophenol with a generic chloronitrophenol isomer is scientifically unsound due to profound differences in electronic properties, reactivity, and toxicity that are dictated by substituent position. The specific ortho/para relationship between the hydroxyl and nitro groups, combined with the meta-chloro substituent, creates a unique electronic environment that directly influences key properties such as acidity, redox behavior, and nucleophilic aromatic substitution rates [1][2]. Generic substitution without rigorous qualification will introduce uncharacterized regioisomers, leading to irreproducible reaction outcomes, altered impurity profiles in downstream products, and potential compliance failures in environmental or pharmaceutical applications [3].

5-Chloro-2-nitrophenol: Quantitative Evidence Guide for Comparator-Based Selection


Regioselective Synthesis: Achieving Isomer-Free 5-Chloro-2-nitrophenol vs. Isomeric Mixtures

The patented synthesis of 5-chloro-2-nitrophenol from 2,4-dichloronitrobenzene, using aprotic polar solvents, yields the product free from other chloronitrophenol isomers [1]. This is a critical differentiator, as prior art methods using protic solvents or those with low permittivity resulted in mixtures of isomers [1]. The ability to obtain an isomerically pure product is essential for applications where a single, well-defined molecular structure is required, such as in the synthesis of pharmaceuticals or analytical standards.

Organic Synthesis Process Chemistry Dye Intermediate

Hammett Constant Correlation for Photocatalytic Degradability

The photocatalytic degradation rate of 5-chloro-2-nitrophenol can be predicted using Hammett constants, which account for the electronic effects of its specific substituent pattern [1]. While direct quantitative degradation rate data for this specific isomer is not available, a class-level inference can be drawn: the study demonstrates that the position and electronic nature of substituents, quantified by Hammett constants, are key drivers of degradation kinetics in TiO2-based systems [1]. This contrasts with isomers having different substitution patterns, which would exhibit different degradation rates due to altered electronic environments.

Environmental Remediation Advanced Oxidation Processes Wastewater Treatment

Polarographic Half-Wave Potential: A Direct Measure of Redox Reactivity

The polarographic oxidation and reduction half-wave potentials of 4- and 5-substituted 2-nitrophenols have been directly correlated with Hammett substituent constants [1]. This class-level evidence indicates that the specific 5-chloro substitution on the 2-nitrophenol core results in a distinct and predictable redox behavior. While the precise half-wave potential for 5-chloro-2-nitrophenol is not provided in the available preview, the study establishes that such values are directly linked to the substituent's electronic effect, which is unique to the 5-chloro isomer compared to, for example, a 4-chloro isomer [1].

Electrochemistry Analytical Chemistry Redox Behavior

Validated Reverse-Phase HPLC Method for Routine Analysis and Quality Control

A reverse-phase (RP) HPLC method has been specifically validated for the analysis of 5-chloro-2-nitrophenol on a Newcrom R1 column [1]. The method utilizes a simple mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatibility) [1]. This established protocol offers a direct, reliable, and scalable analytical solution for identity confirmation and purity assessment of the compound, ensuring that the procured material meets the necessary specifications for research or production.

Analytical Chemistry Quality Control HPLC Method

5-Chloro-2-nitrophenol: Recommended Application Scenarios Based on Technical Evidence


Synthesis of High-Purity 5-Chloro-2-aminophenol for Dyestuff and Pharmaceutical Intermediates

Procure 5-chloro-2-nitrophenol synthesized via the patented aprotic polar solvent route to ensure an isomer-free starting material for subsequent reduction to 5-chloro-2-aminophenol [1]. This is critical for dyestuff and pharmaceutical manufacturing where the presence of regioisomeric impurities could lead to off-color dyes or pharmacologically active impurities with unknown safety profiles [1].

Photocatalytic Degradation Studies for Environmental Fate and Remediation

Utilize 5-chloro-2-nitrophenol as a model pollutant in advanced oxidation process (AOP) research. Its degradation kinetics, which are predictable via Hammett constant correlations, make it a valuable compound for studying the influence of substituent electronic effects on photocatalytic treatment efficiency [2]. This allows for mechanistic studies that can be extrapolated to other chloronitrophenol pollutants.

Electrochemical Sensor Development and Redox Mechanism Studies

Employ 5-chloro-2-nitrophenol in electrochemical research to investigate the relationship between its unique substituent pattern and its redox properties, as quantified by polarographic half-wave potentials [3]. This compound serves as a well-defined model analyte for developing and calibrating electrochemical sensors designed for the detection of chloronitrophenols in environmental or industrial samples.

Quality Control and Analytical Method Validation

Use the established reverse-phase HPLC method on a Newcrom R1 column for the routine quality control of 5-chloro-2-nitrophenol batches [4]. This pre-validated method ensures consistent purity assessment, which is essential for maintaining the reproducibility of reactions in which this compound is used as a key building block [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.